molecular formula C19H21NO4 B2784163 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 1291855-87-2

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate

Cat. No. B2784163
CAS RN: 1291855-87-2
M. Wt: 327.38
InChI Key: COGRHZLHXFHSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Moclobemide,' and it belongs to the class of monoamine oxidase inhibitors (MAOIs). Moclobemide has been extensively studied for its unique properties and potential therapeutic benefits.

Scientific Research Applications

Anticancer Potential

The title compound has been synthesized and characterized using spectroscopic techniques such as UV-Vis, FT-IR, HRMS, and NMR. Computational studies, including molecular docking and MD simulation, reveal its potency against breast cancer. Specifically, the compound exhibits a more negative binding free energy than tamoxifen, suggesting potential as an ERα inhibitor. Researchers predict that it could be developed as an anticancer agent candidate .

Hybrid Compound Design

The compound’s structure combines chalcone and salicylic acid moieties. Chalcones are natural products with diverse biological activities, while salicylic acid derivatives have shown cytotoxic effects against cancer cell lines. This hybridization approach opens avenues for designing novel compounds with improved properties .

In Silico Studies

In addition to experimental characterization, in silico methods play a crucial role. Molecular docking simulations provide insights into binding interactions, while MD simulations assess stability over time. These computational approaches enhance our understanding of the compound’s behavior and guide further development .

Cytotoxicity and ERα Inhibition

The compound’s cytotoxic activity likely stems from its ability to inhibit estrogen receptor alpha (ERα). By disrupting ERα signaling pathways, it may hinder cancer cell growth. Further studies are needed to validate its efficacy and explore potential clinical applications .

Drug Discovery Research

Given its promising properties, researchers may investigate derivatives or analogs of this compound. Its hybrid nature and potential anticancer activity make it an attractive candidate for drug discovery efforts .

Pharmaceutical Development

As we uncover more about its mechanisms and safety profile, the compound could find its way into pharmaceutical pipelines. Formulating it into a drug requires rigorous testing, optimization, and preclinical studies .

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , which suggests that this compound may have a similar target.

Biochemical Pathways

Similar compounds have been found to affect bacterial cell division , suggesting that this compound may have a similar effect.

Result of Action

Similar compounds have been found to have antimicrobial activity , suggesting that this compound may have a similar effect.

properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-7-9-15(10-8-13)19(22)24-12-18(21)20-14(2)16-5-4-6-17(11-16)23-3/h4-11,14H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGRHZLHXFHSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.